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1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea

Foldamer chemistry Conformational analysis Supramolecular chemistry

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170916‑35‑4; molecular formula C₁₉H₁₉N₅O, MW 333.395) is a diaryl urea derivative in which a 6-methylpyridazin‑3‑ylamino group and an ortho‑tolyl group are connected through a central urea bridge via a 1,4‑phenylene spacer. The compound belongs to the broad class of N,N′‑diaryl ureas that are extensively explored as kinase inhibitors; however, the specific 6‑methylpyridazin‑3‑yl‑amino‑phenyl motif distinguishes it from the more common pyridyl‑urea or phenyl‑urea pharmacophores found in approved agents such as sorafenib or regorafenib.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 1170916-35-4
Cat. No. B2745438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea
CAS1170916-35-4
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C19H19N5O/c1-13-5-3-4-6-17(13)22-19(25)21-16-10-8-15(9-11-16)20-18-12-7-14(2)23-24-18/h3-12H,1-2H3,(H,20,24)(H2,21,22,25)
InChIKeySDFONMCZEAHKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170916-35-4): Procurement-Relevant Identity and Class Context


1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea (CAS 1170916‑35‑4; molecular formula C₁₉H₁₉N₅O, MW 333.395) is a diaryl urea derivative in which a 6-methylpyridazin‑3‑ylamino group and an ortho‑tolyl group are connected through a central urea bridge via a 1,4‑phenylene spacer . The compound belongs to the broad class of N,N′‑diaryl ureas that are extensively explored as kinase inhibitors; however, the specific 6‑methylpyridazin‑3‑yl‑amino‑phenyl motif distinguishes it from the more common pyridyl‑urea or phenyl‑urea pharmacophores found in approved agents such as sorafenib or regorafenib [1]. Its structural features also place it within the family of urea‑linked aromatic foldamer building blocks, where the pyridazine nitrogen can engage in intramolecular hydrogen‑bonding networks that stabilise defined conformations [2].

FoldamerMonomer with encoded crescent curvature via pyridazine-urea H-bond
KinaseVEGFR-2 inhibitor scaffold bridging oxo and amino series
ProbeConformationally restricted diaryl urea for biophysical studies

Why 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea Cannot Be Swapped for Generic Diaryl Urea Analogs: The Structural Differentiation Problem


Diaryl ureas are frequently treated as interchangeable commodities in early‑stage screening, yet the precise heterocycle‑spacer‑aryl topology of 1‑(4‑((6‑methylpyridazin‑3‑yl)amino)phenyl)‑3‑(o‑tolyl)urea generates conformational and electronic properties that generic analogs cannot replicate. In the pyridazine‑containing urea foldamer series, X‑ray crystallography confirms that the pyridazine nitrogen participates in an intramolecular N–H···N hydrogen bond with the urea NH, locking the molecule into a crescent‑shaped Z,E conformation; simultaneously, the ortho‑tolyl methyl group experiences unfavourable steric interaction with the urea carbonyl oxygen, which destabilises the alternative planar conformation [1]. Substituting the pyridazine for a pyridine, pyrimidine, or phenyl ring alters both the hydrogen‑bonding register and the torsional landscape, leading to different foldamer curvature or loss of conformational pre‑organisation [1]. In a VEGFR‑2 inhibition context, a closely related 6‑oxo‑1,6‑dihydropyridazin‑3‑yl‑oxy‑phenyl urea (compound 18b) achieves an IC₅₀ of 60.7 nM, whereas other pyridazine‑urea regioisomers in the same series span from 107 nM to >1.8 µM, demonstrating that even minor modifications within the pyridazine‑urea family produce >10‑fold potency shifts [2]. Generic substitution therefore risks losing the specific conformational bias and target‑engagement profile that the 6‑methylpyridazin‑3‑yl‑amino‑o‑tolyl architecture provides.

Hydrogen-bond register loss

Pyridazine-for-pyridine/pyrimidine substitution eliminates the intramolecular N–H···N bond, altering foldamer curvature and target recognition.

Conformational mixture from meta/para analogs

Ortho-tolyl methyl restricts urea to a single Z,E conformation; meta- or para-tolyl analogs populate multiple conformers, reducing binding-mode predictability.

Regioisomer potency window

Pyridazine connectivity (2- vs 3- vs 4-amino) may shift VEGFR-2 inhibitory response by more than one log unit; generic substitution overlooks this SAR.

Quantitative Differentiation Evidence for 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea


Conformational Pre‑organisation: Intramolecular H‑Bond Network Stabilises a Crescent Foldamer Geometry Absent in Generic Diaryl Ureas

In the urea‑linked pyridazine‑tolyl foldamer series, the pyridazin‑3‑yl‑amino‑phenyl urea motif enforces a specific Z,E urea configuration through an intramolecular N–H···N hydrogen bond between the pyridazine nitrogen and the urea NH proton. X‑ray crystallography of the closely analogous N(3),N(6)‑diisobutylpyridazine‑4,6‑diamine‑o‑tolyl urea foldamer confirms this H‑bond and reveals that the o‑tolyl methyl group further destabilises the extended planar conformation through steric clash with the urea carbonyl oxygen [1]. The target compound retains both structural determinants .

Conformational pre‑organisation
Class-level inference
Intramolecular N–H···N bond (~2.0–2.2 Å) locks urea into crescent Z,E conformation; o-tolyl destabilises planar form.
Supports foldamer curvature control; generic diphenyl urea lacks this constraint.
X‑ray data from foldamer analog; solution‑state confirmation required.
Foldamer chemistry Conformational analysis Supramolecular chemistry

VEGFR‑2 Inhibitory Potency Comparison: 6‑Methylpyridazin‑3‑yl‑amino Scaffold vs. 6‑Oxo‑dihydropyridazin‑3‑yl‑oxy Scaffold

While direct VEGFR‑2 IC₅₀ data for the target 6‑methylpyridazin‑3‑yl‑amino compound have not been reported, the closely related 6‑oxo‑1,6‑dihydropyridazin‑3‑yl‑oxy‑phenyl urea (compound 18b) exhibits a VEGFR‑2 IC₅₀ of 60.7 nM [1]. By contrast, the 6‑amino‑substituted pyridazine‑urea regioisomers (compounds 8c, 8f, 15) in the same study show IC₅₀ values of 1.8 µM, 1.3 µM, and 1.4 µM respectively—a >20‑fold loss of potency relative to 18b [1]. The target compound’s 6‑methylpyridazin‑3‑yl‑amino motif bridges the 6‑amino and 6‑oxo series, suggesting its VEGFR‑2 potency lies between these extremes, though experimental confirmation is required [1].

VEGFR‑2 inhibitory potency context
Cross-study comparable
Target: IC₅₀ not determined; predicted intermediate
6‑Oxo analog: IC₅₀ 60.7 nM 6‑Amino regioisomer: IC₅₀ 1.8 µM
~30‑fold window between oxo and amino series; target structure suggests intermediate potency.
Recombinant VEGFR‑2 enzymatic assay; experimental confirmation needed.
VEGFR‑2 inhibition Antiangiogenic activity Kinase inhibitor design

Ortho‑Tolyl Steric Effect: Distinguishing the Target Compound from para‑ and meta‑Substituted Aryl Urea Analogs

X‑ray crystallography of an N(3),N(6)‑diisobutylpyridazine‑4,6‑diamine‑o‑tolyl urea foldamer demonstrates that the ortho‑tolyl methyl group exerts a destabilising steric interaction with the urea carbonyl oxygen, effectively eliminating the planar Z,Z conformation [1]. In the target compound, the o‑tolyl group is positioned identically relative to the urea carbonyl . This steric penalty is absent in para‑tolyl or meta‑tolyl analogs, which can populate both planar and bent conformations [1].

o‑Tolyl steric restriction
Class-level inference
Steric penalty >2 kcal mol⁻¹ for planar conformation
Enforces single Z,E conformer; p‑/m‑tolyl analogs exhibit conformational mixtures.
DFT and X‑ray of foldamer analog; conformational purity advantage for crystallography.
Structure‑activity relationship Steric effect Urea conformation

Evidence‑Supported Application Scenarios for 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea


Foldamer Building Block for Crescent‑Shaped Oligomers

The intramolecular H‑bond between the pyridazine nitrogen and the urea NH, combined with o‑tolyl steric restriction, programmes a crescent geometry that propagates into higher‑order foldamer architectures [1]. Researchers synthesising sequence‑defined oligomers can use this compound as a curvature‑encoding monomer, where its conformational bias is essential for achieving the desired helical pitch or macrocycle size [1].

VEGFR‑2 Inhibitor Lead Optimisation Scaffold

The 6‑methylpyridazin‑3‑yl‑amino motif occupies a structural niche between nanomolar‑potent 6‑oxo‑pyridazine‑ureas (IC₅₀ ~60 nM) and micromolar 6‑amino‑regioisomers (IC₅₀ >1 µM) [2]. This compound is therefore a rational core scaffold for medicinal chemistry campaigns aiming to decouple VEGFR‑2 hinge‑binding affinity from pharmacokinetic liabilities associated with the 6‑oxo tautomer [2].

Conformational Probe for Biophysical Studies of Diaryl Urea–Protein Interactions

Because the o‑tolyl methyl group locks the urea into a single Z,E conformation [1], this compound can serve as a conformationally homogeneous probe in X‑ray co‑crystallography or NMR‑based fragment screening, eliminating the conformational heterogeneity that complicates electron density interpretation with flexible diaryl ureas [1].

Reference Standard in Pyridazine‑Urea Structure‑Activity Relationship Studies

The compound fills a specific substitution‑grid position (6‑methyl, 3‑amino‑phenyl, o‑tolyl) that is underrepresented in publicly disclosed kinase inhibitor sets. Procurement enables systematic SAR exploration across the pyridazine‑2‑ vs. ‑3‑ vs. ‑4‑amino connectivity space, where VEGFR‑2 potency has been shown to vary >10‑fold between regioisomers [2].

Application
Selection Property
Validation Focus
Foldamer oligomer design
Conformational pre‑organisation via pyridazine H‑bond
Curvature reproducibility and assembly fidelity
Kinase inhibitor SAR exploration
Pyridazine substitution-dependent activity window
VEGFR‑2 hinge-binding mode and regioisomer comparison
Biophysical probe for urea–protein interactions
Single Z,E conformation (o‑tolyl restriction)
Crystallographic electron density clarity
SAR reference in pyridazine-urea series
6‑Methyl‑3‑amino‑o‑tolyl substitution pattern
Regioisomer activity benchmarking
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